3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride
Overview
Description
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride are histone deacetylase, opioid receptors, and the dopamine D3 receptor . These targets play crucial roles in various biological processes. Histone deacetylase is involved in the regulation of gene expression, while opioid receptors and the dopamine D3 receptor are involved in pain perception and reward behavior, respectively .
Mode of Action
This compound interacts with its targets by acting as an inhibitor of histone deacetylase and an antagonist of opioid receptors and the dopamine D3 receptor . This means that the compound prevents these targets from performing their usual functions, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The inhibition of histone deacetylase by this compound can lead to changes in gene expression, affecting various biochemical pathways . Similarly, the antagonism of opioid receptors and the dopamine D3 receptor can affect the pathways involved in pain perception and reward behavior .
Result of Action
The molecular and cellular effects of this compound’s action include changes in gene expression due to histone deacetylase inhibition and alterations in pain perception and reward behavior due to antagonism of opioid receptors and the dopamine D3 receptor .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as histone deacetylases and opioid receptors. The nature of these interactions involves binding to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in various downstream effects, including alterations in gene expression and cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in certain cancer cell lines, such as HeLa and CT26 cells. It affects the distribution of cells across different cell cycle stages, leading to an accumulation of cells in the SubG1 phase and the induction of apoptosis . Additionally, it can disrupt the organization of actin filaments, leading to changes in cell morphology and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of histone deacetylases, leading to changes in chromatin structure and gene expression. This inhibition can result in the activation of tumor suppressor genes and the suppression of oncogenes, contributing to its antitumor activity . Additionally, it interacts with opioid receptors, acting as an antagonist and modulating pain perception and other physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent changes in cellular function . The stability and degradation of the compound can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and produce therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound . Additionally, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites with different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles . The distribution of the compound can also be affected by its binding to plasma proteins, which can influence its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-4-6-1-5(6)2-7-3-6;/h5,7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAWEAQFJOWZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427356-35-1 | |
Record name | 3-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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